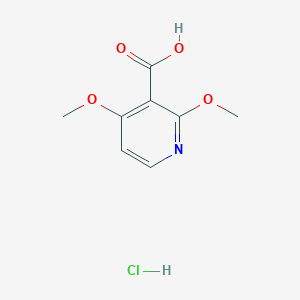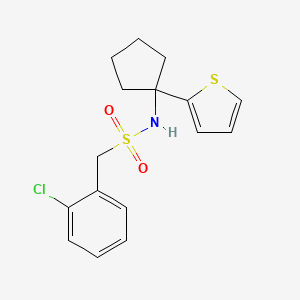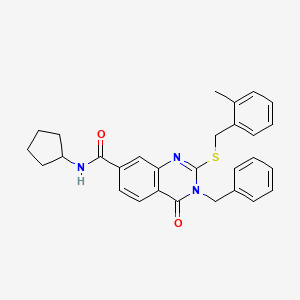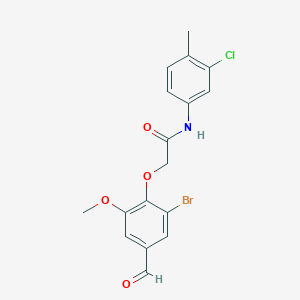![molecular formula C15H26ClN3O2 B2398733 3-Cyclopentyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride CAS No. 2241140-89-4](/img/structure/B2398733.png)
3-Cyclopentyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Oxadiazoles are a class of organic compounds that contain a five-membered ring structure with three carbon atoms, one oxygen atom, and two nitrogen atoms . They are known for their wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin K inhibitor, and antioxidant properties .
Scientific Research Applications
Tuberculostatic Activity of Oxadiazole Derivatives
Oxadiazole derivatives have been evaluated for their tuberculostatic activity, demonstrating potential as therapeutic agents against tuberculosis. The synthesis of these compounds involved cyclization and alkylation reactions, showcasing their chemical versatility and the possibility for structural optimization in search of enhanced biological activity (Foks et al., 2004).
Serotonin Receptor Antagonism
Research into oxadiazole and piperazine compounds includes the study of their effects on serotonin-containing neurons, indicating the potential for these compounds to influence serotonin signaling pathways. This could have implications for the treatment of neurological disorders or for the modulation of serotonin-mediated processes (Craven et al., 1994).
Antioxidant Properties
A series of piperazine derivatives linked to oxadiazole rings have been screened for their antioxidant activity, highlighting the potential for these compounds to mitigate oxidative stress. Such properties are relevant for the development of treatments for conditions associated with oxidative damage (Mallesha et al., 2014).
Antimicrobial and Antibacterial Effects
Various oxadiazole derivatives, including those with piperazine moieties, have been synthesized and assessed for their antimicrobial and antibacterial efficacy. This research underscores the potential of oxadiazole-based compounds in addressing resistant microbial infections, with studies reporting on their structure-activity relationships (Khalid et al., 2016).
Application in Alzheimer's Disease Treatment
Investigations into oxadiazole derivatives as 5-HT4 receptor partial agonists for Alzheimer's disease treatment demonstrate the therapeutic potential of these compounds in cognitive deficit mitigation. Such studies highlight the importance of targeted receptor modulation in developing treatments for neurodegenerative diseases (Nirogi et al., 2021).
properties
IUPAC Name |
3-cyclopentyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2.ClH/c1-19-11-8-15(6-9-16-10-7-15)14-17-13(18-20-14)12-4-2-3-5-12;/h12,16H,2-11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEKOXQKMHHZJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCNCC1)C2=NC(=NO2)C3CCCC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2398650.png)

![2-Chloro-N-(cyclopentylmethyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2398654.png)

![N-[(3-chlorophenyl)methyl]prop-2-enamide](/img/structure/B2398657.png)
![3,4-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2398658.png)
![2-Methyl-5-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2398661.png)
![2-(4-Bromophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2398663.png)
![2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2398665.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-difluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2398666.png)


![2-(Benzo[d]isoxazol-3-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2398670.png)
